molecular formula C22H16N4O3S B10877703 N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide

N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide

Cat. No.: B10877703
M. Wt: 416.5 g/mol
InChI Key: TZYRNNHOLMAZMT-UHFFFAOYSA-N
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Description

N~2~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE is a complex organic compound that features a quinoline ring system, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE typically involves multiple steps, starting with the formation of the quinoline ring. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent . The phenyl group is introduced through electrophilic substitution reactions, while the furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products .

Mechanism of Action

The mechanism of action of N2-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s quinoline ring system allows it to intercalate with DNA, disrupting cellular processes and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Shares the quinoline and phenyl structures but lacks the furan ring.

    4-Hydroxyquinoline: Contains a hydroxyl group on the quinoline ring, offering different reactivity and applications.

    Quinazoline Derivatives: Similar in structure but with a different nitrogen arrangement, leading to varied biological activities.

Uniqueness

N~2~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE is unique due to its combination of a quinoline ring, phenyl group, and furan ring, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C22H16N4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[[(2-phenylquinoline-4-carbonyl)amino]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C22H16N4O3S/c27-20(25-26-22(30)24-21(28)19-11-6-12-29-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,25,27)(H2,24,26,28,30)

InChI Key

TZYRNNHOLMAZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

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